molecular formula C13H11FO B1342418 m-(2-Fluorophenoxy)toluene CAS No. 78850-78-9

m-(2-Fluorophenoxy)toluene

Cat. No. B1342418
CAS RN: 78850-78-9
M. Wt: 202.22 g/mol
InChI Key: LTTPKDJFHJHNPA-UHFFFAOYSA-N
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Description

M-(2-Fluorophenoxy)toluene is an organic compound . It is also known by other names such as 2-Fluoro-3’-methyldiphenyl Ether and 2-Fluorophenyl m-Tolyl Ether .


Synthesis Analysis

Unfortunately, the specific synthesis process for m-(2-Fluorophenoxy)toluene is not available from the search results .


Molecular Structure Analysis

The molecular formula of m-(2-Fluorophenoxy)toluene is C13H11FO . Its molecular weight is 202.23 .


Chemical Reactions Analysis

The specific chemical reactions involving m-(2-Fluorophenoxy)toluene are not available from the search results .


Physical And Chemical Properties Analysis

M-(2-Fluorophenoxy)toluene is a liquid at 20°C . It has a specific gravity of 1.13 . The flash point is 94°C .

Scientific Research Applications

Formation and Dissociation of Hydrogen-Bonded Complexes

A study investigated the formation and dissociation of hydrogen-bonded solute-solvent complexes involving toluene. The research demonstrated how 2-methoxyphenol (2MP) forms weak complexes with toluene, showcasing the role of intra- and intermolecular hydrogen bonds. This finding is significant for understanding solute-solvent interactions and could influence the design of solvents and reaction conditions in chemical syntheses (Zheng et al., 2006).

Microbial Fuel Cells for Toluene Conversion

Research into microbial fuel cells (MFC) has shown the capability of converting gaseous toluene into electricity. This application not only provides a method for the bioremediation of toluene but also introduces an innovative approach for generating energy from organic pollutants (Li et al., 2013).

Photostabilizers from Toluene Derivatives

A study on toluene-2,4-diisocyanate has led to the development of new combined phenol/hindered amine photo- and thermal-stabilizers. These stabilizers, derived from reactions with different phenols and HAS (hindered amine stabilizers), offer potential applications in improving the stability of polymers against degradation from light and heat (Mosnáček et al., 2003).

Biotransformation of Toluene to Catechols

The biotransformation of benzene and toluene to catechols through the action of phenol hydroxylase has been demonstrated. This process involves the successive hydroxylation of toluene to produce catechols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals (Ma et al., 2013).

Safety And Hazards

Handling of m-(2-Fluorophenoxy)toluene should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent generation of vapor or mist. Contact with skin, eyes, and clothing should be avoided .

Future Directions

The future directions of m-(2-Fluorophenoxy)toluene are not available from the search results .

properties

IUPAC Name

1-fluoro-2-(3-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTPKDJFHJHNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608849
Record name 1-Fluoro-2-(3-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-(2-Fluorophenoxy)toluene

CAS RN

78850-78-9
Record name 1-Fluoro-2-(3-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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